(1-(Fluoromethyl)cyclopropyl)methanol

Description

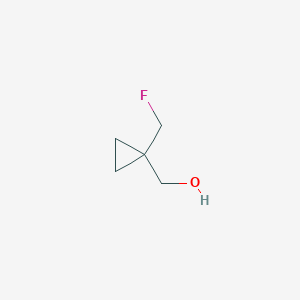

(1-(Fluoromethyl)cyclopropyl)methanol is a fluorinated cyclopropanol derivative characterized by a cyclopropane ring substituted with a fluoromethyl (-CH2F) group and a hydroxymethyl (-CH2OH) group. Cyclopropanol derivatives are known for their unique steric and electronic properties, influenced by the strained cyclopropane ring and substituent effects. Fluorine’s electronegativity and small atomic radius further modulate reactivity, solubility, and biological interactions .

Structure

2D Structure

Propriétés

IUPAC Name |

[1-(fluoromethyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-3-5(4-7)1-2-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFLMQHCAJMPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883731-61-1 | |

| Record name | [1-(fluoromethyl)cyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Fluorination of Cyclopropylmethyl Precursors

A common approach involves the synthesis of a suitable cyclopropylmethyl intermediate, followed by selective fluorination at the methyl position adjacent to the cyclopropyl ring.

- Starting from cyclopropylmethyl acetate derivatives, selective fluorination can be achieved by converting the hydroxymethyl group into a good leaving group (e.g., methylsulfonate) and subsequent nucleophilic substitution with fluoride sources such as tetrabutylammonium fluoride (NBu4F) in tetrahydrofuran (THF).

- For example, the conversion of 2-acetoxymethyl-2-fluoromethylmethylenecyclopropane intermediates via methylsulfonate formation followed by fluorination yields fluorocyclopropane derivatives suitable for further functionalization.

Reduction and Functional Group Manipulation

- The reduction of ester or aldehyde intermediates to the corresponding alcohols is often carried out using diisobutylaluminum hydride (DIBAL-H), which provides selective reduction under mild conditions to avoid ring strain-induced side reactions.

- Subsequent purification steps including aqueous workup, extraction, and chromatographic purification yield the target cyclopropylmethanol derivatives.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents and Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Preparation of cyclopropylmethyl acetate | Reaction of 1,1-cyclopropyldimethanol with acetic anhydride and pyridine in methylene chloride at 90–95 °C | Cyclopropane-1,1-diylbis(methylene) diacetate |

| 2 | Bromination | Treatment with HBr in glacial acetic acid at <20 °C for 6 hours | [1-(Bromomethyl)cyclopropyl]methyl acetate |

| 3 | Cyanide substitution | Reaction with potassium cyanide in DMF at 80 °C for 1 hour | [1-(Cyanomethyl)cyclopropyl]methyl acetate |

| 4 | Hydrolysis and saponification | Sodium hydroxide in methanol at 70–80 °C for 2 hours | [1-(Mercaptomethyl)cyclopropyl]acetic acid (precursor) |

| 5 | Fluorination via methylsulfonate intermediate | Methylsulfonyl chloride to form methylsulfonate, then fluorination with NBu4F in THF | Fluorocyclopropane derivatives |

| 6 | Reduction to alcohol | DIBAL-H reduction under controlled temperature | (1-(Fluoromethyl)cyclopropyl)methanol |

This sequence is adapted from related cyclopropylmethanol and fluorinated cyclopropane syntheses, combining halogenation, nucleophilic substitution, and reduction steps.

Detailed Research Findings and Analysis

- Yield and Purity : The fluorination step via methylsulfonate intermediate typically achieves yields around 70-80%, with high regioselectivity for the fluoromethyl group.

- Reaction Conditions : The use of mild temperatures (−78 °C to room temperature) during fluorination and reduction is critical to prevent ring opening or side reactions.

- Solvent Systems : Polar aprotic solvents such as DMF and THF are preferred for nucleophilic substitutions and fluorination steps due to their ability to solvate anions and stabilize transition states.

- Purification : Chromatographic techniques on silica gel using ethyl acetate-hexane mixtures are effective in isolating pure this compound.

Comparative Table of Preparation Methods

Summary and Recommendations

The preparation of this compound involves multi-step synthetic routes that integrate selective halogenation, nucleophilic substitution, fluorination, and reduction. The most effective methods utilize:

- Conversion of cyclopropylmethanol derivatives to good leaving groups (e.g., methylsulfonates),

- Nucleophilic fluorination with tetrabutylammonium fluoride,

- Mild reduction protocols with DIBAL-H,

- Careful control of temperature and solvent to preserve the cyclopropyl ring integrity.

These methods achieve good yields (60–80%) and high purity, suitable for industrial scale-up and further functionalization in pharmaceutical or chemical research contexts.

Analyse Des Réactions Chimiques

Types of Reactions: (1-(Fluoromethyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiols under appropriate conditions.

Major Products:

Oxidation: Cyclopropylcarboxylic acid or cyclopropylaldehyde.

Reduction: Cyclopropylmethane.

Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

a. Therapeutic Potential

Research indicates that (1-(Fluoromethyl)cyclopropyl)methanol may serve as a significant precursor in the development of pharmaceuticals targeting various diseases. Its structural characteristics allow it to interact with biological targets effectively. For instance:

- TRPC6 Inhibition : A patent has highlighted its potential as a TRPC6 inhibitor, which could have implications in treating conditions like diabetic kidney disease and hypertension .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

b. Drug Design and Development

The unique fluoromethyl group enhances the lipophilicity and metabolic stability of compounds. This modification is crucial in drug design, as it can improve the pharmacokinetic profiles of lead compounds derived from this compound.

a. Building Block for Organic Synthesis

This compound is an important building block in organic synthesis due to its ability to undergo various chemical transformations:

- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitutions where the fluoromethyl group can be replaced by various nucleophiles, leading to diverse derivatives.

- Formation of Complex Molecules : It serves as a precursor for synthesizing more complex organic molecules, including those used in agrochemicals and dyes.

b. Reaction Conditions and Methods

Typical reaction conditions for utilizing this compound include:

- Solvents such as ethanol or methanol.

- Catalysts to facilitate reactions like nucleophilic substitutions or reductions.

a. Mechanistic Studies

The compound's interaction with specific molecular targets allows researchers to study mechanisms of action relevant to various biological processes. Understanding these interactions can lead to insights into disease mechanisms and potential therapeutic interventions.

b. In Vitro Studies

As an investigational compound, this compound is frequently used in vitro to assess its biological activity and toxicity profiles before proceeding to animal studies or clinical trials.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (1-(Fluoromethyl)cyclopropyl)methanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of adrenoreceptors, particularly ADRA2C, which are involved in regulating respiratory and cardiovascular functions. The compound’s effects are mediated through its binding to these receptors, leading to modulation of signaling pathways that control various physiological processes.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares (1-(Fluoromethyl)cyclopropyl)methanol with key analogs:

*Note: Data for this compound inferred from analogs.

Key Observations :

- Fluorine vs.

- Trifluoromethyl vs. Fluoromethyl: The -CF3 group in [1-(trifluoromethyl)cyclopropyl]methanol adds steric bulk and lipophilicity, which may influence pharmacokinetic properties in drug design .

- Amino vs. Hydroxyl Groups: The dimethylamino derivative exhibits basicity, contrasting with the neutral -OH group, which could affect binding interactions in biological systems .

Activité Biologique

(1-(Fluoromethyl)cyclopropyl)methanol is a cyclopropyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a fluoromethyl group attached to a cyclopropyl ring, is being investigated for its interactions with various biological targets, particularly in the context of drug development. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes. Notably, it has been identified as an inhibitor of adrenoreceptors, particularly the ADRA2C subtype. This receptor plays a crucial role in regulating cardiovascular and respiratory functions. The binding of this compound to these receptors modulates signaling pathways that are essential for various physiological processes.

Table 1: Mechanisms of Action

| Target Receptor/Enzyme | Effect | Reference |

|---|---|---|

| ADRA2C | Inhibition | |

| Various Enzymes | Modulation of activity |

Comparative Studies

Comparative studies have highlighted the unique properties of this compound in relation to other fluorinated cyclopropyl compounds. For instance, when compared to (1-(Trifluoromethyl)cyclopropyl)methanol, the monofluorinated variant exhibits distinct chemical reactivity and biological properties. The presence of a single fluorine atom influences its interaction with biological targets differently than multiple fluorine atoms.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Monofluorinated, unique reactivity | Inhibits ADRA2C |

| (1-(Trifluoromethyl)cyclopropyl)methanol | Trifluorinated, enhanced lipophilicity | Potentially broader applications |

Case Studies and Research Findings

Recent research has provided insights into the biological activities associated with this compound. Studies have indicated that this compound may exhibit therapeutic potential in treating respiratory and cardiovascular disorders due to its modulation of adrenergic signaling pathways. Furthermore, it has been explored as a building block for synthesizing more complex pharmaceutical agents.

Case Study 1: Respiratory Disorders

In a study investigating the effects of this compound on respiratory function, it was found to significantly reduce airway resistance in animal models by acting on adrenoreceptors. This suggests potential applications in developing treatments for conditions like asthma.

Case Study 2: Cardiovascular Applications

Another study focused on the cardiovascular effects, revealing that this compound could lower blood pressure in hypertensive models through its action on adrenergic pathways. These findings underscore its therapeutic promise in managing hypertension.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing (1-(fluoromethyl)cyclopropyl)methanol?

- Methodology : The synthesis typically involves two key steps: cyclopropane ring formation and fluoromethylation.

- Cyclopropanation : Lithium carbenoid-mediated cyclopropanation of allylic alcohols or alkenes is widely used (e.g., as seen in cyclopropanol derivatives in ). For example, reacting a precursor with CH₂I₂ or CH₂Br₂ under controlled conditions can yield cyclopropane intermediates.

- Fluoromethylation : Radical-polar crossover strategies () or nucleophilic fluorination agents (e.g., Selectfluor) can introduce the fluoromethyl group. Post-functionalization of cyclopropane methanol derivatives via fluorinating agents is also viable .

- Key Considerations : Monitor reaction stereochemistry and fluorination efficiency, as fluoromethyl groups may introduce steric or electronic challenges.

Q. How should researchers characterize the structure and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Analyze H and C NMR for cyclopropane ring protons (δ ~0.5–1.5 ppm) and fluoromethyl signals (δ ~4.5–5.5 ppm, split due to F coupling) .

- FTIR : Identify hydroxyl (ν ~3200–3400 cm) and C-F (ν ~1100–1200 cm) stretches .

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.

- X-ray Crystallography : Resolve cyclopropane ring geometry and fluoromethyl orientation if crystals are obtainable .

Q. What are the stability and storage requirements for this compound?

- Stability : The compound may degrade under prolonged light exposure or moisture. Cyclopropane rings are strain-prone, and fluoromethyl groups can hydrolyze under acidic/basic conditions.

- Storage : Keep in inert atmospheres (argon/nitrogen) at low temperatures (2–8°C) and protect from light (similar to cyclopropane carbamate derivatives in and ) .

Advanced Research Questions

Q. How can fluorination efficiency be optimized during synthesis?

- Approaches :

- Radical Fluorination : Use photoredox catalysis (e.g., Ru(bpy)₃²⁺) to generate fluoromethyl radicals from precursors like fluoroiodomethane ().

- Electrochemical Methods : Apply controlled potentials to achieve selective fluoromethylation without over-fluorination .

- Challenges : Competing side reactions (e.g., defluorination) require precise stoichiometry and reaction monitoring (e.g., in situ F NMR) .

Q. What mechanistic insights exist for cyclopropane ring formation in related compounds?

- Mechanism : Cyclopropanation via carbenoid intermediates (e.g., Simmons-Smith reagents) involves [2+1] cycloaddition. Stereoelectronic effects dictate ring strain and substituent orientation ().

- Case Study : Photoinduced cyclopropane synthesis () generates reactive intermediates (e.g., cyclopropyl imines), which can be trapped with nucleophiles like methanol .

Q. How can computational chemistry aid in predicting reactivity or stability?

- Applications :

- DFT Calculations : Model cyclopropane ring strain (angle deviations from 60°) and fluoromethyl group electronic effects ().

- Reaction Pathway Simulation : Predict fluorination barriers or hydrolytic degradation pathways .

Q. What structure-activity relationships (SAR) are relevant for derivatives of this compound?

- SAR Insights :

- Cyclopropane Substituents : Bulky groups (e.g., aryl or trifluoromethyl in ) enhance steric shielding, improving metabolic stability.

- Fluoromethyl Position : Proximity to hydroxyl groups may influence hydrogen-bonding interactions and solubility ().

Q. What are the environmental and safety considerations for handling this compound?

- Toxicity : Fluorinated cyclopropanes may exhibit unique ecotoxicological profiles. Assess biodegradability via OECD 301 tests.

- Safety Protocols : Use fume hoods for synthesis/storage, as fluoromethyl groups may release HF under decomposition .

Future Research Directions

- Green Synthesis : Explore biocatalysts (e.g., engineered enzymes) for stereoselective cyclopropanation .

- Advanced Fluorination : Develop enantioselective fluoromethylation using chiral catalysts.

- Environmental Impact : Conduct lifecycle assessments to evaluate persistence and bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.